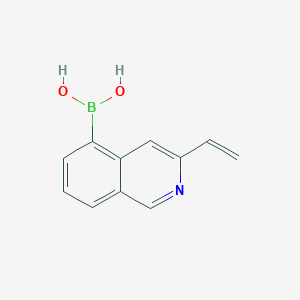
B-(3-Ethenyl-5-isoquinolinyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
B-(3-Ethenyl-5-isoquinolinyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to an isoquinoline ring with an ethenyl substituent.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of B-(3-Ethenyl-5-isoquinolinyl)boronic acid typically involves the reaction of an appropriate isoquinoline derivative with a boron-containing reagent. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3), under controlled conditions to prevent over-alkylation .
Industrial Production Methods: Industrial production of boronic acids often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated systems and advanced purification techniques ensures the consistent production of high-quality boronic acids .
化学反応の分析
Types of Reactions: B-(3-Ethenyl-5-isoquinolinyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
科学的研究の応用
B-(3-Ethenyl-5-isoquinolinyl)boronic acid has diverse applications in scientific research:
作用機序
The mechanism of action of B-(3-Ethenyl-5-isoquinolinyl)boronic acid involves its ability to form covalent bonds with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. This process is highly efficient and selective, making it a valuable tool in organic synthesis .
類似化合物との比較
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.
3-Methyl-5-isoquinolinylboronic acid: Similar structure but with a methyl group instead of an ethenyl group.
Pinacol boronic esters: Widely used due to their stability and ease of handling.
Uniqueness: B-(3-Ethenyl-5-isoquinolinyl)boronic acid is unique due to its specific structure, which combines the reactivity of the boronic acid group with the electronic properties of the isoquinoline ring.
特性
CAS番号 |
1429665-49-5 |
|---|---|
分子式 |
C11H10BNO2 |
分子量 |
199.02 g/mol |
IUPAC名 |
(3-ethenylisoquinolin-5-yl)boronic acid |
InChI |
InChI=1S/C11H10BNO2/c1-2-9-6-10-8(7-13-9)4-3-5-11(10)12(14)15/h2-7,14-15H,1H2 |
InChIキー |
ZUBLDKNWCZUOGH-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C=C(N=CC2=CC=C1)C=C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


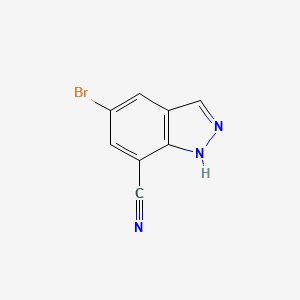
![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13978880.png)
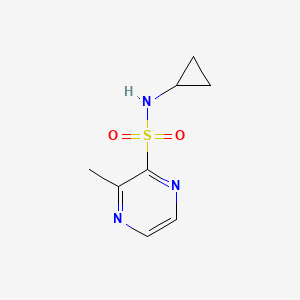
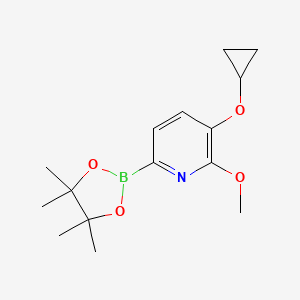
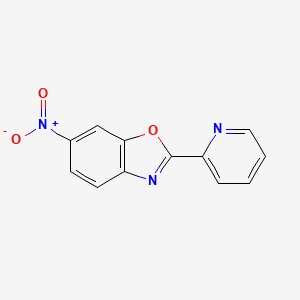
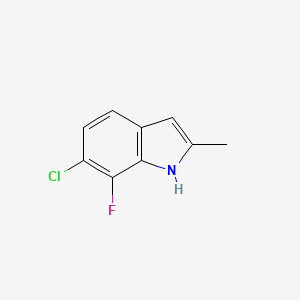
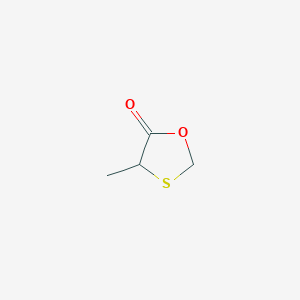
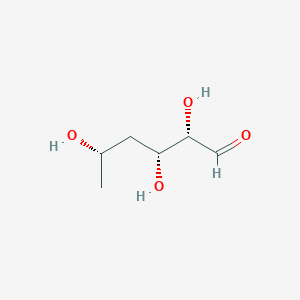
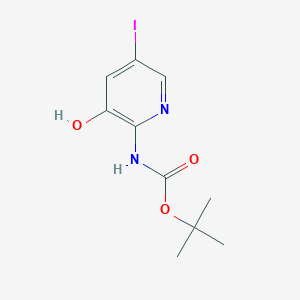
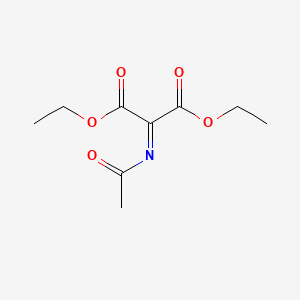
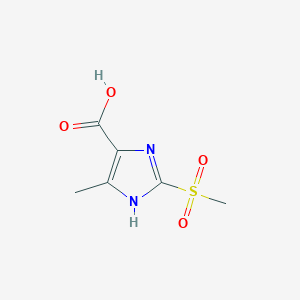
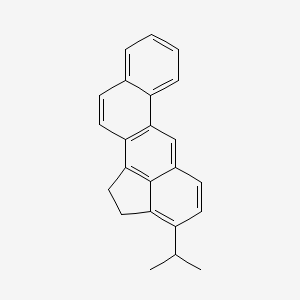
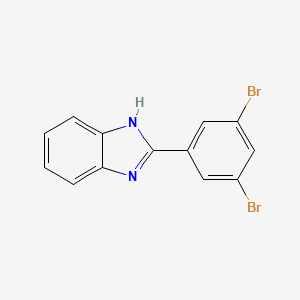
![1-Methoxy-6-azaspiro[2.5]octane](/img/structure/B13978965.png)
